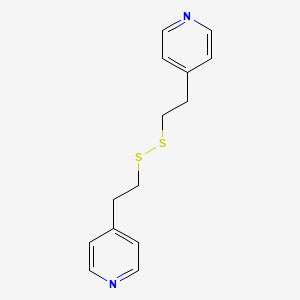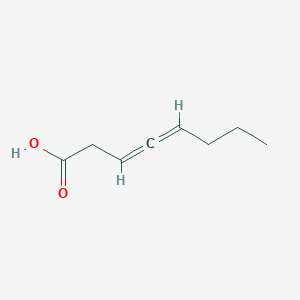
Octa-3,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-3,4-dienoic acid is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of a conjugated diene system within its molecular structure, specifically at the 3rd and 4th carbon positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octa-3,4-dienoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides. This method utilizes palladium (II) as a catalyst and oxygen as the oxidant, resulting in the formation of conjugated dienoic acids . Another method involves the photocatalytic synthesis of ester derivatives, which can be subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production. Additionally, advancements in photocatalytic methods have enabled the development of environmentally friendly and cost-effective production techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Octa-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Epoxides and Hydroxylated Derivatives: Formed through oxidation reactions.
Saturated and Partially Saturated Products: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Octa-3,4-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of octa-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Octa-2,4-dienoic acid: Another medium-chain fatty acid with a conjugated diene system at the 2nd and 4th carbon positions.
Linoleic acid: An essential fatty acid with a conjugated diene system at the 9th and 12th carbon positions.
Octadecadienoic acid: A long-chain fatty acid with multiple conjugated diene systems.
Uniqueness: Octa-3,4-dienoic acid is unique due to its specific conjugated diene system at the 3rd and 4th carbon positions, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4,6H,2-3,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
SOHYPHJUGUUCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
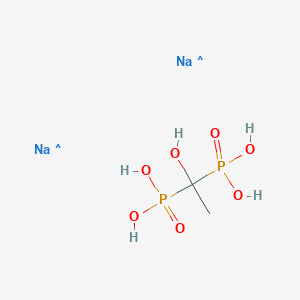
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
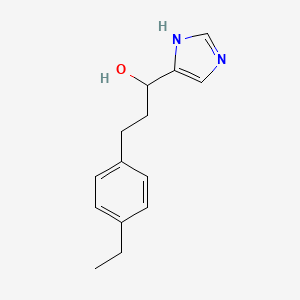
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)

![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
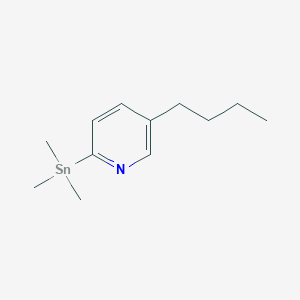
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
